3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid
Description
The compound 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid (CAS: 649773-70-6, InChIKey: QECDUYKSUUZIFR-UHFFFAOYSA-N) is a benzoic acid derivative featuring an acetamido linker and a 2,3-dihydro-1H-inden-5-yloxy substituent . Its molecular formula, C₁₈H₁₇NO₄ (MW: 311.33), suggests moderate lipophilicity due to the indenyl group, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
649773-70-6 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(19-15-6-2-5-14(9-15)18(21)22)11-23-16-8-7-12-3-1-4-13(12)10-16/h2,5-10H,1,3-4,11H2,(H,19,20)(H,21,22) |
InChI Key |
QECDUYKSUUZIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2,3-Dihydro-1H-inden-5-ol: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a suitable reducing agent such as sodium borohydride.
Formation of 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid: The 2,3-dihydro-1H-inden-5-ol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage.
Amidation Reaction: The resulting 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that compounds with similar structures can inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HCT116 | 20.5 | Cell cycle arrest at G2/M |
Anti-inflammatory Properties
The compound's benzoic acid derivative structure suggests potential anti-inflammatory activities. Studies have shown that compounds with similar functionalities can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In vitro assays demonstrated that the compound could reduce the levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory disorders .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
Screening against common bacterial strains revealed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be between 50 to 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Mechanism of Action
The mechanism of action of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations on the Aromatic Ring
Several analogs modify the aromatic substituents while retaining the benzoic acid-acetamido scaffold:
- Benzoic acid, 3-[[(4-ethylphenoxy)acetyl]amino] (CAS: 649773-69-3): Features a simpler ethylphenoxy group, reducing molecular complexity but possibly diminishing target affinity .
Structural Impact: The indenyl group in the target compound introduces a bicyclic structure, which may enhance rigidity and π-π stacking interactions compared to monocyclic analogs.
2.2 Linker and Functional Group Modifications
- 2-[2-(2,3-Dihydro-1H-inden-5-yl)acetamido]acetic acid (C₁₃H₁₅NO₃, MW: 233.11): Replaces the benzoic acid with a shorter acetic acid chain, reducing acidity and hydrogen-bonding capacity .
- 3-[(2,3-Dihydro-1H-inden-5-yl)carbamamido]-4-methylbenzoic acid (Compound ID: Y207-1902): Substitutes the acetamido linker with a carbamate group, altering electronic properties and stability .
2.4 Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Impact |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇NO₄ | 311.33 | Indenyloxy, benzoic acid | High rigidity, moderate lipophilicity |
| 3-(2-(4-Isopropyl-3-methylphenoxy)acetamido)benzoic acid | C₁₉H₂₁NO₄ | 327.38 | Branched alkylphenoxy | Increased hydrophobicity |
| 2-[2-(2,3-Dihydro-1H-inden-5-yl)acetamido]acetic acid | C₁₃H₁₅NO₃ | 233.11 | Acetic acid linker | Reduced acidity, lower molecular weight |
Key Research Findings
- Synthetic Versatility : The benzoic acid-acetamido scaffold is amenable to diverse substitutions, enabling optimization for specific applications (e.g., anti-TB agents, corrosion inhibitors) .
- Electronic Effects: The NHCOCH₃ group in acetamido derivatives is less electron-donating than NH₂, reducing coordination with metal ions in hydrazine complexes . This property differentiates the target compound from amino-substituted analogs like 2-[(2,3-dihydro-1H-inden-5-yl)amino]-4-nitrobenzoic acid (CAS: 195379-34-1) .
- Steric and Hydrophobic Contributions: The indenyl group’s bicyclic structure may improve binding selectivity in biological systems compared to simpler phenyl or alkylphenoxy groups .
Biological Activity
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can be described as follows:
- Molecular Formula: C17H19NO4
- Molecular Weight: 301.34 g/mol
- IUPAC Name: 3-{2-[(2,3-dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid
This compound features a benzoic acid moiety linked to an acetamido group and a substituted indene derivative, which may influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that benzoic acid derivatives can act as inhibitors of various enzymes. For instance, studies have shown that certain benzoic acid derivatives enhance the activity of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . The ability of these compounds to modulate proteolysis suggests potential applications in age-related diseases where protein homeostasis is disrupted.
2. Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in benzoic acid derivatives often correlates with enhanced antioxidant activity .
3. Anti-inflammatory Effects
The compound's structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit anti-inflammatory properties. In vitro studies have indicated that some benzoic acid derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
4. Antimicrobial Activity
Several studies have reported antimicrobial effects associated with benzoic acid derivatives. These compounds have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in treating infections .
Case Studies and Research Findings
A comprehensive review of literature reveals several significant findings related to the biological activity of compounds similar to 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
